3-Oxo-4-(4-chlorophenyl)butanoyl chloride
Overview
Description
3-Oxo-4-(4-chlorophenyl)butanoyl chloride is a chemical compound with the molecular formula C10H8Cl2O2 and a molecular weight of 231.08 g/mol. It features a butanoyl chloride group attached to a 4-chlorophenyl group. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3-Oxo-4-(4-chlorophenyl)butanoyl chloride involves several synthetic routes. One common method includes the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form 3-oxo-4-(4-chlorophenyl)butanoic acid. This intermediate is then treated with thionyl chloride to yield the desired product. Industrial production methods often employ similar routes but on a larger scale, utilizing automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
3-Oxo-4-(4-chlorophenyl)butanoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Reduction Reactions: The compound can be reduced to form 3-hydroxy-4-(4-chlorophenyl)butanoyl chloride using reducing agents like lithium aluminum hydride.
Oxidation Reactions: It can be oxidized to form 3-oxo-4-(4-chlorophenyl)butanoic acid using oxidizing agents like potassium permanganate.
Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., dichloromethane). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Oxo-4-(4-chlorophenyl)butanoyl chloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of drugs such as angiotensin receptor blockers, calcium channel blockers, and antihypertensive agents.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 3-Oxo-4-(4-chlorophenyl)butanoyl chloride involves its reactivity with nucleophiles and electrophiles. The butanoyl chloride group is highly reactive, allowing the compound to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
3-Oxo-4-(4-chlorophenyl)butanoyl chloride can be compared with similar compounds such as:
4-chloro-3-oxobutanoyl chloride: This compound has a similar structure but lacks the phenyl group, resulting in different reactivity and applications.
3-oxo-4-(4-fluorophenyl)butanoyl chloride: The substitution of chlorine with fluorine alters the compound’s electronic properties and reactivity.
3-oxo-4-(4-bromophenyl)butanoyl chloride:
The uniqueness of this compound lies in its specific reactivity and the range of applications it supports, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
4-(4-chlorophenyl)-3-oxobutanoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O2/c11-8-3-1-7(2-4-8)5-9(13)6-10(12)14/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSZSIODSPILJCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)CC(=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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